(2,3-DICHLORO-BENZYL)-HYDRAZINE
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Overview
Description
(2,3-Dichloro-benzyl)-hydrazine is an organic compound characterized by the presence of two chlorine atoms attached to a benzyl group, which is further bonded to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dichloro-benzyl)-hydrazine typically involves the reaction of 2,3-dichlorobenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
2,3-Dichlorobenzaldehyde+Hydrazine hydrate→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dichloro-benzyl)-hydrazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chlorine atoms in the benzyl group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(2,3-Dichloro-benzyl)-hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2,3-dichloro-benzyl)-hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichlorobenzoyl chloride
- 2,3-Dichlorobenzyl chloride
- 2,3-Dichlorobenzoyl cyanide
Uniqueness
(2,3-Dichloro-benzyl)-hydrazine is unique due to its specific structural features and the presence of both chlorine atoms and a hydrazine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
51421-26-2 |
---|---|
Molecular Formula |
C7H8Cl2N2 |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
(2,3-dichlorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8Cl2N2/c8-6-3-1-2-5(4-11-10)7(6)9/h1-3,11H,4,10H2 |
InChI Key |
YXLOOEQTKMDKRW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CNN |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CNN |
Origin of Product |
United States |
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